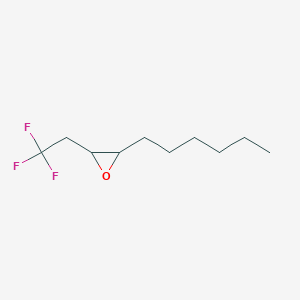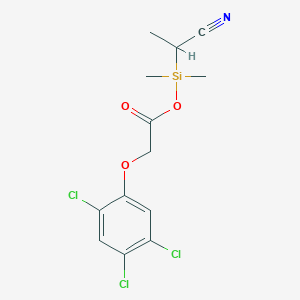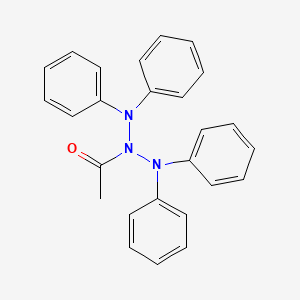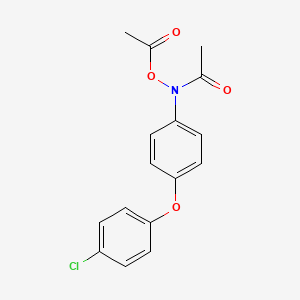![molecular formula C25H51NO4 B14331595 N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide CAS No. 110483-09-5](/img/structure/B14331595.png)
N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide: is a synthetic compound characterized by its unique structure, which includes both amide and hydroxyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide typically involves the reaction of decanoic acid with 3-(decyloxy)-2-hydroxypropylamine and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
Chemistry: In chemistry, N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and signaling pathways. Its amphiphilic nature makes it useful in the study of lipid bilayers and membrane proteins.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role as a drug delivery agent. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery systems.
Industry: In industrial applications, this compound is used in the formulation of cosmetics and personal care products. Its moisturizing properties make it a valuable ingredient in skin care formulations.
作用機序
The mechanism of action of N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
類似化合物との比較
- N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide
- N,N-bis(2-hydroxyethyl)decanamide
Comparison: N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide is unique due to its specific alkyl chain length and the presence of both hydroxyl and amide functional groups. Compared to similar compounds, it offers distinct properties in terms of solubility, membrane interaction, and chemical reactivity. For example, N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide has a longer alkyl chain, which may affect its hydrophobic interactions and overall behavior in biological systems .
特性
CAS番号 |
110483-09-5 |
|---|---|
分子式 |
C25H51NO4 |
分子量 |
429.7 g/mol |
IUPAC名 |
N-(3-decoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)decanamide |
InChI |
InChI=1S/C25H51NO4/c1-3-5-7-9-11-13-15-17-21-30-23-24(28)22-26(19-20-27)25(29)18-16-14-12-10-8-6-4-2/h24,27-28H,3-23H2,1-2H3 |
InChIキー |
FCYDPCFJNPIPDW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
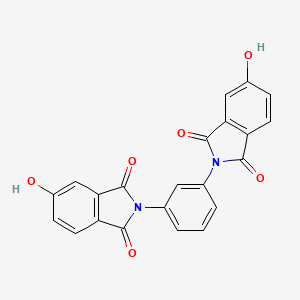
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
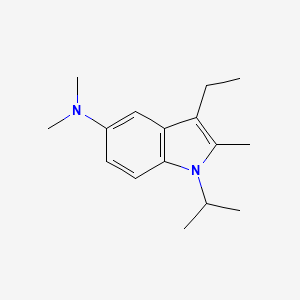


![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)
